5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide
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Description
The compound “5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide” is listed in the Benchchem database1. Unfortunately, no further description or details about this compound were found1.
Synthesis Analysis
No specific synthesis analysis for this compound was found. However, a paper on the synthesis and reactivity of pyridinium salts might be relevant2. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals2.Molecular Structure Analysis
No specific molecular structure analysis for this compound was found. However, a related compound, Methanone, [4-(dimethylamino)phenyl]phenyl-, has been analyzed3. It has a molecular weight of 225.28573.Chemical Reactions Analysis
No specific chemical reactions analysis for this compound was found. However, a paper on the fluorescent properties of Cypridina oxyluciferin analogs, which have the 4-(dimethylamino)phenyl group at C5, might be relevant4.Physical And Chemical Properties Analysis
No specific physical and chemical properties analysis for this compound was found. However, a paper on the photovoltaic properties of a novel (E)-6-(4-(dimethylamino)phenyl)diazenyl compound might be relevant5.Safety And Hazards
No specific safety and hazard information for this compound was found.
Future Directions
No specific future directions for this compound were found.
properties
IUPAC Name |
methyl 6-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-26-14-6-4-13(5-7-14)22-20(24)12-29-19-11-18(21(25)28-3)23-17-9-8-15(27-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHLSGYRTNOIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-pyridin-2-ylethyl)-1,3,4-oxadiazole-2-carboxamide |
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